2,2'-Bi-1,3,4-thiadiazole
Description
Historical Context of Thiadiazole Chemistry and its Academic Significance
The study of thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, has a rich history dating back to the late 19th century. googleapis.com These aromatic rings can exist as four different isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). mdpi.com From their initial discovery, thiadiazoles have been recognized for their diverse chemical reactivity and have become integral components in various fields, including pharmaceuticals, agrochemicals, and materials science. mdpi.comchemmethod.com The academic significance of thiadiazole chemistry lies in the versatility of the ring system, which allows for a wide range of chemical modifications, leading to a vast library of derivatives with tunable properties. chemmethod.com
Fundamental Importance of 1,3,4-Thiadiazole Scaffolds in Contemporary Research
The 1,3,4-thiadiazole isomer, in particular, has emerged as a "privileged scaffold" in modern research. mdpi.com This is largely due to its unique electronic properties, metabolic stability, and its ability to act as a bioisostere for other chemical groups, notably pyrimidine (B1678525). mdpi.com The 1,3,4-thiadiazole core is a common feature in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities. cumhuriyet.edu.tr Its derivatives have been investigated for applications ranging from antimicrobial and anticancer agents to anticonvulsants and antioxidants. chemmethod.comcumhuriyet.edu.tr The stability of the thiadiazole nucleus has inspired medicinal chemists to create a multitude of derivatives, some of which have been developed into clinically used drugs.
The fundamental importance of the 1,3,4-thiadiazole scaffold also extends to materials science, where its derivatives are explored for their use in dyes, photographic materials, and as corrosion inhibitors. chemmethod.com Their electron-accepting nature makes them valuable components in the design of organic electronic materials. researchgate.net
Unique Structural Features and Research Relevance of 2,2'-Bi-1,3,4-thiadiazole
This compound is a symmetrical molecule composed of two 1,3,4-thiadiazole rings linked directly at their 2-positions. This direct linkage creates a unique conjugated system with distinct structural and electronic properties compared to its monomeric counterparts.
The research relevance of the this compound core lies in its potential as a building block for more complex molecules with tailored functionalities. The two directly connected heterocyclic rings can act as a strong π-accepting unit, a property that is highly sought after in the development of advanced materials. rsc.org The symmetrical nature of the molecule also offers advantages in the synthesis of polymers and coordination complexes.
Below is a table summarizing the crystallographic data for a representative derivative, this compound-5,5'-diamine tetrahydrate, which provides an approximation of the structural parameters of the core bi-thiadiazole system.
| Property | Value |
| Molecular Formula | C₄H₄N₆S₂·4H₂O |
| Molecular Weight ( g/mol ) | 272.32 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.977 |
| b (Å) | 6.678 |
| c (Å) | 9.328 |
| β (°) | 112.514 |
| Volume (ų) | 1149.7 |
| Z | 4 |
| Dihedral Angle (°) | 10.24 |
Overview of Key Research Directions for the Compound
The unique structural and electronic properties of the this compound scaffold have prompted research in several key areas:
Coordination Chemistry: The nitrogen atoms of the thiadiazole rings make this compound and its derivatives excellent ligands for coordinating with metal ions. rsc.org Research is ongoing to synthesize and characterize novel coordination complexes with potential applications in catalysis and materials science. For example, 5,5′-dimethyl-2,2′-bi-1,3,4-thiadiazole has been used as a strong π-accepting ligand in ruthenium(II) complexes, leading to compounds with interesting electrochemical and photophysical properties, such as low-energy light emission. rsc.org
Materials Science: The electron-deficient nature of the bi-thiadiazole system makes it an attractive component for n-type organic semiconductors, which are essential for the development of organic electronics like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov Research has shown that incorporating the 2,2'-bi(1,3,4-thiadiazole) unit into larger molecular structures can lead to materials with tunable redox properties and interesting emission spectra. nih.gov Furthermore, derivatives have been investigated for their liquid crystalline properties, which are crucial for display technologies. rsc.org
Synthetic Methodology: The development of efficient and versatile synthetic routes to this compound and its derivatives is an active area of research. cumhuriyet.edu.trbeilstein-journals.org This includes the exploration of one-pot synthesis methods and the use of various starting materials to create a diverse range of substituted bi-thiadiazole compounds. mdpi.com
Biological Activity: While this article does not focus on dosage or safety, it is noteworthy that a significant research driver for many thiadiazole compounds, including those with a bis-thiadiazole structure, is the exploration of their potential biological activities. cumhuriyet.edu.tr The structural motif is being investigated for a range of applications in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
207292-28-2 |
|---|---|
Molecular Formula |
C4H2N4S2 |
Molecular Weight |
170.2 g/mol |
IUPAC Name |
2-(1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H2N4S2/c1-5-7-3(9-1)4-8-6-2-10-4/h1-2H |
InChI Key |
RJIXYMLFPYOSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)C2=NN=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,2 Bi 1,3,4 Thiadiazole
Conventional Synthetic Approaches to 2,2'-Bi-1,3,4-thiadiazole Core
Traditional methods for synthesizing the this compound core often rely on foundational organic reactions such as cyclization and condensation, providing reliable pathways to this important chemical entity.
Cyclization Reactions in Bis-1,3,4-thiadiazole Synthesis
Cyclization reactions are a cornerstone in the synthesis of 1,3,4-thiadiazole (B1197879) rings. A common strategy involves the acid-catalyzed cyclization of thiosemicarbazide (B42300) precursors. For the direct synthesis of the bis-1,3,4-thiadiazole core, difunctional starting materials are employed. For instance, the reaction of oxalic acid with two equivalents of an N-substituted thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride can yield symmetrical this compound derivatives. mdpi.com
Another versatile method is the oxidative cyclization of thiosemicarbazones. While often used for single thiadiazole rings, this can be extended to bis-thiadiazole synthesis. For example, an iodine-mediated oxidative cyclization of a substrate derived from thiosemicarbazide is a known method for forming the 1,3,4-thiadiazole ring. mdpi.com The synthesis of 2-amino-substituted 1,3,4-thiadiazoles can be achieved through the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation. researchgate.net
The general mechanism for many 1,3,4-thiadiazole syntheses begins with the cyclization of thiosemicarbazides. nih.gov These precursors can be readily prepared and are efficient for forming the thiadiazole heterocycle. nih.gov
Condensation Reactions for Dimeric Thiadiazole Assembly
Condensation reactions provide a direct and efficient route to the this compound framework. A notable one-step methodology involves the reaction of a bis-hydrazonoyl chloride with various reagents to produce bis(1,3,4-thiadiazole) derivatives in good yields. mdpi.com This approach highlights the utility of bifunctional electrophiles in constructing the dimeric structure.
Another example is the condensation of a bis-aldehyde with 2-amino-5-mercapto-1,3,4-thiadiazole. rdd.edu.iq In this multi-step synthesis, benzidine (B372746) is first converted to a bis-diazonium salt and then to a bis-azo-aldehyde derivative. rdd.edu.iq This bis-aldehyde then undergoes condensation with two equivalents of 2-amino-5-mercapto-1,3,4-thiadiazole to form a bis-imine, which is a precursor to more complex bis-thiadiazole structures. rdd.edu.iq
The synthesis of novel bis-1,2,4-triazole and bis-1,3,4-thiadiazole derivatives has also been reported through the condensation of N'-substituted amidrazones with p-phenylenediisothiocyanate. nih.gov Furthermore, new Schiff bases containing the bis-1,3,4-thiadiazole moiety can be prepared through the condensation of bis-acid hydrazide with various benzaldehyde (B42025) derivatives. nih.gov
| Starting Materials | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Bis-hydrazonoyl chloride and methyl arylidene dithiocarbamate | Condensation/Cyclization | Bis(1,3,4-thiadiazole) derivatives | mdpi.com |
| Bis-azo-aldehyde and 2-amino-5-mercapto-1,3,4-thiadiazole | Condensation (Schiff base formation) | Bis-imine precursor for bis-thiadiazoles | rdd.edu.iq |
| Bis-acid hydrazide and benzaldehyde derivatives | Condensation (Schiff base formation) | Schiff bases with bis-1,3,4-thiadiazole core | nih.gov |
Utilization of Diazonium Salts as Synthetic Intermediates
Diazonium salts are highly versatile intermediates in organic synthesis, and their use in the derivatization of the 1,3,4-thiadiazole ring is well-established. Diazotization of 2-amino-1,3,4-thiadiazoles, followed by coupling reactions, allows for the introduction of various functionalities. rsc.orgnih.gov
Specifically for the bi-thiadiazole system, the diazonium salt of [2,2'-bi(1,3,4-thiadiazole)]-5,5'-diamine (BTD) has been used as a key intermediate. nih.gov This diazonium salt can be coupled with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) to form corresponding diazo compounds, which can then be cyclized to generate pyrazole (B372694) and pyrazolone (B3327878) derivatives attached to the bi-thiadiazole core. researchgate.netnih.gov
The synthesis of these diazonium salts typically involves treating the amino-thiadiazole compound with sodium nitrite (B80452) in a strong acidic medium, such as hydrochloric acid, at low temperatures (0–5 °C). nih.govacs.org The resulting diazonium salt is often used immediately in subsequent coupling reactions due to its instability. rsc.org
| Thiadiazole Precursor | Reagents for Diazotization | Subsequent Reaction | Final Product | Reference |
|---|---|---|---|---|
| [2,2'-Bi(1,3,4-thiadiazole)]-5,5'-diamine (BTD) | NaNO₂, HCl | Coupling with active methylene compounds (e.g., ethyl acetoacetate) | Pyrazole and pyrazolone derivatives of BTD | researchgate.netnih.gov |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | NaNO₂, H₂SO₄ | Coupling with phenols or anilines | Azo dyes containing a 1,3,4-thiadiazole ring | rsc.org |
| 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives | NaNO₂, HCl | Coupling with various esters | Azo compounds linked to the thiadiazole ring | acs.org |
Advanced Synthetic Techniques
To improve reaction efficiency, yield, and to enable novel derivatizations, advanced synthetic methods are being explored for the synthesis of this compound and its analogues.
Ultrasound-Assisted Synthesis for Reaction Rate and Yield Enhancement
Ultrasonic irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions and improve yields. The synthesis of novel 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives has been successfully carried out under ultrasound irradiation. beilstein-journals.org These studies have shown that sonication can lead to significant improvements in both reaction rates and product yields when compared to conventional heating methods. beilstein-journals.org
For example, the reaction of 1-methyl-5-oxo-3-phenyl-2-pyrazolin-4-thiocarbox-anilide with N,N'-diphenyl-oxalodihydrazonoyl dichloride to form bi(1,3,4-thiadiazole) derivatives showed enhanced efficiency under ultrasonic conditions. beilstein-journals.org Similarly, multicomponent reactions for synthesizing biologically active molecules incorporating the 1,3,4-thiadiazole ring, such as 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids, have been efficiently conducted under ultrasound irradiation, resulting in excellent yields and short reaction times.
Regioselective Functionalization and C–H Activation Strategies
Regioselective functionalization is key to creating specific isomers of derivatized bi-thiadiazoles. While direct C–H activation on the this compound core is not widely reported, studies on related heterocyclic systems provide insights into potential strategies. For instance, regioselective Ir-catalyzed C–H borylation has been used to functionalize the benzenoid ring of 2,1,3-benzothiadiazole, allowing for the introduction of various substituents at specific positions. nih.gov Such metal-catalyzed C-H functionalization often employs a directing group to guide the catalyst to a specific C-H bond.
The synthesis of 2-amino-substituted 1,3,4-thiadiazole derivatives can be controlled to be highly regioselective through reagent-based cyclization of thiosemicarbazide intermediates. The choice of cyclizing agent, such as EDC·HCl or p-TsCl, can direct the reaction to form either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles, respectively.
Functionalization of pre-formed thiadiazole rings is also a common strategy. For example, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) can be functionalized at the sulfur atom by reaction with dihaloalkanes. mdpi.com By controlling the stoichiometry of the reactants, the reaction can be directed to yield either the mono-substituted (ω-haloalkylthio)thiadiazole or the symmetrical bis-thiadiazole product. mdpi.com This demonstrates a regioselective approach to building larger structures based on the 1,3,4-thiadiazole unit.
Strategies for Structural Diversification and Derivatization
Introduction of Azo Moieties
A key derivatization strategy involves the introduction of azo (–N=N–) groups to the this compound core. This is typically achieved through a diazotization-coupling sequence. The synthesis often begins with the preparation of 2-amino-5-aryl-1,3,4-thiadiazoles. These amino derivatives are then diazotized using reagents like sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. chemmethod.comresearchgate.net This reactive intermediate is subsequently coupled with various aromatic compounds, such as aniline, N,N-dimethylaniline, or phenol, to yield the corresponding azo dyes. mdpi.comnih.gov
This method has been successfully used to synthesize three series of azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles with high yields. mdpi.comnih.gov The structures of these newly formed azo compounds have been confirmed using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR, and UV-Vis spectroscopy, as well as mass spectrometry and elemental analysis. mdpi.comnih.gov For instance, the reaction of the diazonium salt of a 1,3,4-thiadiazole derivative with 4-dimethylaminobenzaldehyde has been reported to produce azo compounds. chemmethod.comresearchgate.net
The introduction of the azo group creates a conjugated system that significantly influences the electronic and photophysical properties of the resulting molecules, making them of interest as dyes and for other applications.
Incorporation of Pyrazolone Scaffolds
Another effective strategy for diversifying the this compound structure is the incorporation of pyrazolone scaffolds. This approach creates hybrid molecules that combine the structural features of both heterocyclic systems.
A reported synthesis involves the use of the diazonium salt of [2,2'-bi(1,3,4-thiadiazole)]-5,5'-diamine (BTD). sjpas.com This diazonium salt is coupled with active methylene compounds like ethyl acetoacetate, ethyl benzoylacetate, and benzylacetone (B32356) in a basic medium to produce corresponding diazo compounds. sjpas.com These intermediates are then reacted with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to construct the pyrazole and pyrazolone rings, yielding the final hybrid derivatives in high yields. sjpas.com
Ultrasound has also been employed as an alternative energy source to promote the synthesis of novel substituted 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives that incorporate a pyrazolone moiety. nih.gov These hybrid structures are of interest due to the combined pharmacological potential of both the thiadiazole and pyrazolone nuclei. mdpi.comnih.govnih.gov
Formation of Thiadiazole-Thiazolidinone Hybrid Systems
The fusion of a 1,3,4-thiadiazole ring with a thiazolidin-4-one moiety has emerged as a significant derivatization strategy. This leads to the formation of hybrid systems with potential biological activities. The synthesis of these hybrids often involves a multi-step process.
One common route starts with a 2-amino-1,3,4-thiadiazole (B1665364) derivative. This starting material is chloroacetylated and then cyclized to form a key 4-thiazolidinone (B1220212) intermediate. nih.gov This intermediate can be further modified, for example, through Knoevenagel condensation with various aldehydes, to produce a diverse range of final products. nih.gov
Another approach involves the reaction of Schiff bases, derived from 1,3,4-thiadiazoles, with thioglycolic acid to construct the thiazolidinone ring. ijper.org For instance, new 1,3-thiazolidin-4-one derivatives bearing a 1,3,4-thiadiazole moiety have been synthesized by reacting imine derivatives with α-mercaptoacetic acid in dimethylformamide (DMF). uokerbala.edu.iq The synthesis of 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one has been achieved by reacting the corresponding thiourea (B124793) derivative with chloroacetic acid and sodium acetate (B1210297) in DMF. biointerfaceresearch.com
These synthetic methodologies have led to the creation of various 1,3,4-thiadiazole-thiazolidinone hybrids, which have been investigated for their potential applications in medicinal chemistry. rsc.orgresearchgate.netnih.govnih.gov
Bridging with Ancillary Heterocyclic Units (e.g., (Bi)pyridyl, Bithiophenyl)
The structural framework of this compound can be extended by bridging it with other heterocyclic units, such as (bi)pyridyl and bithiophenyl groups. This strategy is employed to create larger, conjugated systems with tunable electronic and photophysical properties.
For instance, 2,2'-bi(1,3,4-thiadiazole) has been symmetrically disubstituted with 3-alkyl-(2,2'-bithiophen)-5-yl groups. nih.gov The synthesis of these compounds utilized ethyl 3-alkyl-(2,2'-bithiophene)-5-carboxylate as a key substrate. nih.gov Similarly, 2,5-bis(2,2'-bithiophen-5-yl)-1,3,4-thiadiazole has been synthesized, often by forming the central azole ring from appropriately functionalized bithiophenes. beilstein-journals.orgnih.gov One such method involves the reaction of a diacylhydrazine with Lawesson's reagent. nih.gov These donor-acceptor-donor type molecules, where the bithiophene units act as donors and the bithiadiazole as the acceptor, exhibit interesting redox and spectroscopic properties. nih.govacs.org
Ruthenium(II) complexes containing 5,5'-dimethyl-2,2'-bi-1,3,4-thiadiazole (dbtd) and bipyridine ligands have also been prepared, demonstrating the ability of the bithiadiazole unit to coordinate with metal centers. acs.org The bridging of this compound with such ancillary heterocyclic units offers a pathway to novel materials for applications in electronics and photonics.
Synthesis of N-Substituted and Diamine Derivatives
Functionalization of the exocyclic amino groups of this compound derivatives represents another important derivatization strategy. This allows for the introduction of a wide variety of substituents, leading to compounds with tailored properties.
The starting material for many of these syntheses is this compound-5,5'-diamine. researchgate.net The amino groups of 2-amino-1,3,4-thiadiazole derivatives are reactive and can participate in various chemical transformations. For example, they can be acylated, alkylated, or used to form Schiff bases. chemmethod.comnih.gov
The synthesis of N-substituted derivatives can be achieved through various methods. One-pot syntheses have been developed for 2-amino-1,3,4-thiadiazole derivatives from thiosemicarbazide and carboxylic acids, avoiding toxic reagents. encyclopedia.pub Microwave-assisted synthesis has also been employed for the preparation of 5-(substituted)-1,3,4-thiadiazole-2-amines. humanjournals.com These synthetic routes provide access to a library of N-substituted this compound derivatives for further investigation.
Data Tables
Table 1: Examples of Synthesized this compound Derivatives and Hybrids
| Derivative/Hybrid System | Synthetic Precursors | Key Reaction Type | Reference(s) |
| Azo-functionalized this compound | 2-Amino-5-aryl-1,3,4-thiadiazole, Sodium nitrite, Aromatic coupling partners | Diazotization-coupling | chemmethod.comresearchgate.netmdpi.comnih.gov |
| This compound-Pyrazolone Hybrid | Diazonium salt of [2,2'-bi(1,3,4-thiadiazole)]-5,5'-diamine, Active methylene compounds, Hydrazine hydrate | Coupling and cyclization | sjpas.com |
| This compound-Thiazolidinone Hybrid | 2-Amino-1,3,4-thiadiazole derivative, Chloroacetyl chloride, Aldehydes | Chloroacetylation, cyclization, Knoevenagel condensation | nih.gov |
| Bithiophenyl-substituted this compound | Ethyl 3-alkyl-(2,2'-bithiophene)-5-carboxylate | Multi-step synthesis | nih.gov |
| N-Substituted this compound | This compound-5,5'-diamine, Various electrophiles | N-acylation, N-alkylation, Schiff base formation | chemmethod.comnih.gov |
Spectroscopic and Crystallographic Elucidation of 2,2 Bi 1,3,4 Thiadiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3,4-thiadiazole (B1197879) derivatives, offering precise insights into the proton and carbon environments within the molecule.
¹H-NMR spectroscopy confirms the structure of 1,3,4-thiadiazole derivatives by identifying the chemical environment of protons. In substituted bithiadiazoles, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.00 and 8.30 ppm. jocpr.comdergipark.org.tr Protons of substituent groups, such as the methyl protons in 2-(ω-haloalkylthio)-5-methyl-1,3,4-thiadiazoles, resonate in the aliphatic region, with singlets appearing around δ 2.7 ppm. mdpi.com Protons on nitrogen atoms, such as in amino or amide groups, are often observed as broad singlets at lower fields, for instance, a secondary amine proton (-NH) may appear between δ 8.40 and 11.28 ppm. dergipark.org.tr The specific chemical shifts are highly dependent on the solvent and the nature of the substituents attached to the bithiadiazole core.
| Proton Type | Chemical Shift (ppm) | Reference Compound Type |
|---|---|---|
| Aromatic-H | 7.23 - 8.27 | 5-(1-Methyl-2-phenylethenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
| -NH (Amine) | 8.40 - 11.28 | 5-(1-Methyl-2-phenylethenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
| -NH₂ | ~7.35 | 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole |
| -CH₃ (on ring) | ~2.73 | Bis-(5-methyl-1,3,4-thiadiazol-2-yl)ethane |
| -S-CH₂- | ~3.76 | Bis-(5-methyl-1,3,4-thiadiazol-2-yl)ethane |
¹³C-NMR spectroscopy is essential for analyzing the carbon skeleton of 2,2'-bi-1,3,4-thiadiazole and its derivatives. The carbon atoms within the 1,3,4-thiadiazole ring are particularly diagnostic, resonating at very low fields due to the influence of the adjacent sulfur and nitrogen heteroatoms. Typically, the C2 and C5 carbons of the thiadiazole ring appear in the range of δ 155–181 ppm. mdpi.com For instance, in several 2-arylazo-5-aryl-1,3,4-thiadiazole derivatives, the C2 and C5 signals were observed at 164–166 ppm and 178–181 ppm, respectively. mdpi.com In other substituted 1,3,4-thiadiazoles, these signals have been reported between 159 ppm and 169 ppm. dergipark.org.tr The precise positions depend on the electronic nature of the substituents attached to the ring. Carbons of aromatic substituents are typically found between δ 110 and 150 ppm, while aliphatic carbons appear in the upfield region. jocpr.comdergipark.org.tr
| Carbon Atom | Chemical Shift (ppm) | Reference Compound Type |
|---|---|---|
| C2/C5 (Thiadiazole Ring) | 159 - 169 | 5-(1-Methyl-2-phenylethenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
| C2 (Thiadiazole Ring) | 164 - 166 | 2-Arylazo-5-aryl-1,3,4-thiadiazole |
| C5 (Thiadiazole Ring) | 178 - 181 | 2-Arylazo-5-aryl-1,3,4-thiadiazole |
| C2/C5 (Thiadiazole Ring) | 163 - 166 | Bis-(5-methyl-1,3,4-thiadiazol-2-yl) derivatives |
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. semanticscholar.org
¹H-¹H Correlation Spectroscopy (COSY) establishes connectivity between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons in substituent groups, such as tracing the proton network in an alkyl chain or a substituted aromatic ring. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing definitive C-H assignments. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). This is particularly powerful for identifying quaternary carbons (which are not visible in HSQC) and for piecing together different molecular fragments. For example, an HMBC spectrum can show a correlation from a proton on a substituent to a carbon atom within the thiadiazole ring, thus confirming the point of attachment. semanticscholar.orgmdpi.com
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1,3,4-thiadiazole derivatives, key vibrational modes include the C=N stretching of the heterocyclic ring, which typically appears in the 1600–1645 cm⁻¹ region. jocpr.commdpi.com The C-S bond vibration is often observed in the fingerprint region, around 1250 cm⁻¹. jocpr.com If the molecule contains amino groups, the N-H stretching vibrations are visible as distinct bands in the 3100–3400 cm⁻¹ range. jocpr.comnahrainuniv.edu.iq Aromatic C-H stretching from substituents is usually found just above 3000 cm⁻¹. jocpr.com
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3100 - 3400 |
| Aromatic C-H Stretch | ~3070 |
| C=N Stretch (Thiadiazole Ring) | 1600 - 1645 |
| N=N Stretch (Azo group) | 1505 - 1546 |
| C-S Stretch | ~1257 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound and its derivatives through fragmentation analysis. nih.gov The molecular ion peak (M⁺) confirms the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com
The fragmentation patterns of thiadiazoles are influenced by the substituents. Common fragmentation pathways involve the initial loss of side chains. The heterocyclic ring itself can undergo cleavage, and a characteristic fragmentation process for some thiadiazole isomers involves the loss of a stable nitrogen molecule (N₂). nih.gov The fragmentation of the bithiadiazole core may proceed through the cleavage of the C-C bond linking the two rings or through the rupture of one of the thiadiazole rings, leading to characteristic fragment ions that help to confirm the core structure. The stability of the pyrimidine (B1678525) ring in related heterocyclic systems is noted to be greater than that of a thiazole (B1198619) ring, suggesting the thiadiazole ring is a likely site of fragmentation. sapub.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 1,3,4-thiadiazole ring is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are typically due to π→π* and n→π* electronic transitions. mdpi.com For example, a study on a 1,3,4-thiadiazole derivative containing a resorcinol (B1680541) group showed a main absorption band with a maximum (λmax) at approximately 320 nm, which was attributed to a π→π* transition within the thiadiazole system. nih.gov The UV-Vis spectrum of 2,5-dimercapto-1,3,4-thiadiazole (B142945) also shows distinct absorption bands in this region. researchgate.net The position and intensity of these absorption bands are sensitive to the substituents on the ring. The introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For instance, electronegative substituents have been shown to cause a bathochromic shift in some 1,3,4-thiadiazole compounds. dergipark.org.tr
| Transition Type | Approximate λmax (nm) | Reference Compound Type |
|---|---|---|
| π→π | ~320 | 4-[5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol |
| n→π and π→π* | Multiple bands | 2-Arylazo-5-aryl-1,3,4-thiadiazole |
Fluorescence Spectroscopy for Emission Properties and Dual Fluorescence Phenomena
Fluorescence spectroscopy is a pivotal tool for investigating the emission properties of this compound and its derivatives. A particularly noteworthy characteristic observed in certain derivatives of 1,3,4-thiadiazole is the phenomenon of dual fluorescence. nih.govnih.gov This behavior is highly sensitive to the molecular structure and the surrounding environment, making these compounds potential candidates for use as molecular probes. nih.gov
The emergence of dual or multiple fluorescence bands is often linked to several factors, including molecular aggregation, solvent polarity, pH, and specific structural features that allow for processes like Excited State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov For instance, in studies of 2-amino-5-phenyl-1,3,4-thiadiazole (TB) and its hydroxylated analogue, 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS), dual fluorescence was notably observed for TS, particularly in low pH media and butan-1-ol. nih.gov This effect is attributed to the interplay between molecular aggregation and the presence of the ortho-hydroxyl group, which can facilitate charge transfer processes. nih.gov
In non-polar solvents, some derivatives exhibit dual fluorescence due to ESIPT, where a proton is transferred within the molecule in the excited state, creating a tautomeric form with a different emission wavelength. nih.gov For example, 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) demonstrates a dual fluorescence effect in non-polar solvents like chloroform. nih.gov In this case, the original "enol" form and the excited-state "keto" tautomer are responsible for the two distinct emission bands. nih.gov In contrast, in polar solvents, this compound may show only a single emission band. nih.gov
The aggregation of molecules, sometimes referred to as aggregation-induced emission (AIE), can also induce or enhance dual fluorescence. nih.gov In mixtures of solvents like DMSO and water, the aggregation of NTBD molecules at certain mixture ratios leads to the emergence of a second emission band. nih.gov This highlights the complexity of the photophysical behavior of these derivatives, where the observed fluorescence is a result of a combination of intramolecular and intermolecular factors.
Table 1: Fluorescence Emission Properties of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Solvent/Condition | Emission Maxima (λem) | Observed Phenomenon |
|---|---|---|---|
| 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) | Low pH / butan-1-ol | Two distinct bands | Dual fluorescence |
| 2-amino-5-phenyl-1,3,4-thiadiazole (TB) | Aqueous solutions (varying pH) | ~382 nm | Single fluorescence |
| 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) | Chloroform | ~379 nm and ~444 nm | ESIPT-induced dual fluorescence |
| 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) | Polar solvents (e.g., ethanol) | One band | Single fluorescence |
| 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) | DMSO/H₂O mixtures | ~379 nm, ~444 nm, ~502 nm | Aggregation-induced dual/multiple fluorescence |
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of this compound and its derivatives in the solid state. Single-crystal X-ray diffraction, in particular, provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for confirming molecular structures and understanding their packing in the crystal lattice. nih.govmdpi.com
A detailed structural analysis has been performed on this compound-5,5'-diamine tetrahydrate. nih.govresearchgate.net The study revealed that the compound crystallizes in the monoclinic system with the space group C2/c. nih.gov The two 1,3,4-thiadiazole rings are not coplanar; instead, they are twisted with respect to each other, exhibiting a dihedral angle of 10.24 (3)°. nih.gov The complete organic molecule is generated by crystallographic twofold symmetry. nih.gov
While single-crystal XRD provides detailed atomic coordinates, powder X-ray diffraction (PXRD) is a valuable tool for phase identification, purity assessment, and analysis of crystalline materials in polycrystalline form. However, specific powder diffraction studies for this compound or its direct derivatives were not prominently available in the surveyed literature. The application of PXRD remains a key method for the routine characterization of new crystalline phases within this family of compounds.
Table 2: Single-Crystal X-ray Diffraction Data for this compound-5,5'-diamine tetrahydrate
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₄N₆S₂·4H₂O |
| Molecular Weight | 272.32 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.977 (6) |
| b (Å) | 6.678 (2) |
| c (Å) | 9.328 (3) |
| β (°) | 112.514 (6) |
| V (ų) | 1149.7 (6) |
| Z | 4 |
| Temperature (K) | 293 |
| Dihedral Angle between rings (°) | 10.24 (3) |
| π–π Stacking Distances (Å) | 3.530 (3), 3.600 (3) |
Computational and Theoretical Investigations of 2,2 Bi 1,3,4 Thiadiazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing 2,2'-Bi-1,3,4-thiadiazole and its derivatives.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
DFT calculations are a cornerstone of computational studies on 1,3,4-thiadiazole (B1197879) systems, providing detailed insights into their molecular and electronic structures. researchgate.netmdpi.com These calculations have been employed to determine the equilibrium geometries of 1,3,4-thiadiazole and its derivatives, analyzing parameters such as bond lengths and angles. researchgate.net For instance, studies on fluorene-1,3,4-thiadiazole oligomers have shown that increasing the number of thiadiazole units does not significantly alter the planarity of the oligomers, which is a favorable characteristic for electron transfer in organic semiconductors. researchgate.netrepositorioinstitucional.mx
The electronic structure of these compounds is also a key focus. The 1,3,4-thiadiazole ring is known to be electron-deficient due to the electron-withdrawing nature of the nitrogen atoms, making it susceptible to nucleophilic attack. researchgate.net DFT studies help in understanding the distribution of electron density and identifying the active centers within the molecule. researchgate.net Furthermore, the effect of different substituents on the electronic properties of the thiadiazole ring has been systematically investigated, revealing how electron-donating or electron-accepting groups can modulate the electronic characteristics of the molecule. researchgate.netcumhuriyet.edu.tr
Ab Initio Calculations for High-Accuracy Electronic Properties
For higher accuracy in determining electronic properties, ab initio calculations are employed. These methods, such as the Hartree-Fock (RHF) method, are used to calculate various physical properties of 1,3,4-thiadiazole derivatives, including dipole moments and thermodynamic functions. researchgate.net Ab initio methods have been utilized to analyze the equilibrium geometries and electronic structures of these compounds, providing a fundamental understanding of their behavior at the molecular level. researchgate.net While computationally more intensive than DFT, ab initio calculations can offer a more precise description of the electronic wave function, which is crucial for accurately predicting certain properties. repositorioinstitucional.mx
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter that influences the stability and reactivity of the compound. researchgate.netnih.gov
A smaller HOMO-LUMO gap generally indicates a more reactive and less stable molecule. researchgate.net For this compound derivatives, the HOMO-LUMO gap can be tuned by introducing different functional groups. For example, electronegative substituents like chloro (Cl) and nitro (NO2) have been shown to reduce the HOMO-LUMO energy gap. dergipark.org.tr This reduction in the energy gap often leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. dergipark.org.tr
The distribution of HOMO and LUMO orbitals across the molecule provides insights into the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). In many thiadiazole-based systems, the HOMO is often distributed over the entire molecule, while the LUMO may be localized in specific regions, influencing the charge transfer characteristics of the compound. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Molecule 2 | - | - | 3.1896 | researchgate.net |
| TDA1FL | - | - | 3.51 | repositorioinstitucional.mx |
| TDA10FL | - | - | 2.33 | repositorioinstitucional.mx |
| Polymer with Fluorene (FL) | - | - | - | rsc.org |
| Polymer with Carbazole (CBz) | - | - | - | rsc.org |
| Polymer with Bithiophene (BT) | - | - | - | rsc.org |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are frequently used to predict spectroscopic parameters, such as vibrational frequencies (FT-IR) and chemical shifts (NMR), which can then be compared with experimental data to validate the theoretical models. cumhuriyet.edu.tr For 1,3,4-thiadiazole derivatives, DFT calculations have been successfully used to simulate FT-IR and NMR spectra. cumhuriyet.edu.trdergipark.org.tr
The calculated vibrational frequencies and chemical shifts often show good correlation with experimental values, with Pearson correlation coefficients in some studies reaching approximately 0.99 for IR and 13C NMR data. dergipark.org.tr This high level of agreement indicates that the computational models accurately represent the molecular structure and electronic environment. Discrepancies between theoretical and experimental data can sometimes be attributed to factors such as intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase calculations. dergipark.org.tr
Time-dependent DFT (TD-DFT) is a powerful tool for simulating electronic absorption spectra (UV-Vis). mdpi.commdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and help in understanding the nature of the electronic transitions involved. repositorioinstitucional.mx For instance, TD-DFT calculations have been used to explain the observed shifts in absorption spectra upon substitution with different functional groups. acs.org
Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular structure and stability of molecular crystals. NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of weak interactions such as hydrogen bonds and van der Waals forces. cumhuriyet.edu.trresearchgate.net For derivatives of 1,3,4-thiadiazole, NCI analysis has been used to study intramolecular interactions and their influence on the molecule's conformation. cumhuriyet.edu.tr
Molecular Modeling and Simulation
While the provided information primarily focuses on quantum chemical calculations, molecular modeling and simulation techniques are also valuable for studying larger systems and dynamic processes involving this compound and its derivatives. These methods can provide insights into the behavior of these molecules in different environments, such as in solution or in the solid state, and can be used to predict properties of larger oligomers and polymers. repositorioinstitucional.mx
Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and aggregation behavior of molecules.
While specific MD simulation studies exclusively focused on this compound are not extensively documented in the reviewed literature, the conformational properties of a closely related derivative, 2,2′-Bi-1,3,4-thiadiazole-5,5′-diamine tetrahydrate, have been elucidated through single-crystal X-ray diffraction. researchgate.net In the crystalline state, the molecule exhibits a dihedral angle of 10.24 (3)° between the two thiadiazole rings. researchgate.net This near-planar conformation is stabilized by intermolecular hydrogen bonds and π–π stacking interactions. researchgate.net
MD simulations on other 1,3,4-thiadiazole derivatives have been employed to assess the stability of ligand-protein complexes. nih.govmdpi.comnih.gov These studies typically involve running simulations for tens to hundreds of nanoseconds to observe the dynamic behavior of the molecule within a biological environment. mdpi.com The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. Minimal fluctuations in the RMSD values suggest a stable binding complex. researchgate.net
Furthermore, MD simulations can shed light on the aggregation properties of molecules. For instance, studies on thiadiazolophanes have utilized MD to understand the degree of aggregation in different oligomeric forms. rsc.org The potential for aggregation in this compound and its derivatives is an area that could be further explored using these computational techniques.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting the binding affinity and mode of interaction between a ligand and a target protein.
Numerous molecular docking studies have been conducted on various derivatives of the 1,3,4-thiadiazole scaffold to explore their potential as inhibitors for a range of biological targets. tandfonline.comresearchgate.netnih.govmdpi.comresearchgate.net These studies have highlighted the ability of the thiadiazole ring and its substituents to form various types of interactions within the active sites of proteins.
Commonly observed interactions include:
Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors.
π-π Stacking: The aromatic nature of the thiadiazole ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site. nih.gov
Hydrophobic Interactions: Substituents on the thiadiazole rings can engage in hydrophobic interactions with nonpolar residues of the target protein.
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| HIV-1 Protease | Not specified | Hydrogen bonding | researchgate.net |
| Acetylcholinesterase | Trp84, Phe330 | π-π stacking | nih.gov |
| DNA Gyrase | Not specified | Strong interactions | nih.gov |
| EGFR TK | Not specified | Binding established | mdpi.com |
| NUDT5 | Not specified | Hydrogen bonding | researchgate.net |
These studies demonstrate the versatility of the 1,3,4-thiadiazole scaffold in interacting with diverse protein targets. While specific docking studies on the parent this compound are not extensively reported, the insights gained from its derivatives suggest that it could also serve as a valuable scaffold for designing ligands that can effectively bind to various biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in medicinal chemistry for predicting the activity of new compounds, thereby prioritizing synthetic efforts.
QSAR studies on 1,3,4-thiadiazole derivatives have been performed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.netmdpi.comnih.govbiolscigroup.us These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as:
Constitutional descriptors: Related to the molecular formula and weight.
Topological descriptors: Describing the connectivity of atoms in the molecule.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electrostatic descriptors: Describing the charge distribution.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. mdpi.com The predictive power of the resulting QSAR model is then validated both internally and externally. nih.gov
A hypothetical QSAR model for a series of 1,3,4-thiadiazole derivatives might look like the following:
pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could represent properties like molecular weight, logP (lipophilicity), and HOMO energy.
| Descriptor Type | Example Descriptor | Influence on Activity |
| Geometrical | Molecular Volume | Size and shape of the molecule can affect binding to a target. |
| Electrostatic | Dipole Moment | Can influence interactions with polar residues in a binding site. |
| Quantum-Chemical | HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |
The development of robust QSAR models for this compound and its derivatives could significantly accelerate the discovery of new compounds with desired biological activities.
Theoretical Assessment of Photophysical Properties
The photophysical properties of a molecule, such as its absorption and emission of light, are of great interest for applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and understanding these properties.
Theoretical studies on 2-phenyl-1,3,4-thiadiazole derivatives have shown that their photophysical properties are strongly influenced by the nature and position of substituents. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can tune the absorption and fluorescence wavelengths. dergipark.org.tr DFT calculations are often used to determine the ground and excited state geometries, as well as the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that is often correlated with the electronic absorption wavelength. dergipark.org.tr
Key photophysical properties that can be theoretically assessed include:
Absorption and Emission Spectra: TD-DFT calculations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em).
Quantum Yield: The efficiency of the fluorescence process can be estimated by calculating the rates of radiative and non-radiative decay from the excited state. rsc.org
Stokes Shift: The difference between the absorption and emission maxima, known as the Stokes shift, can be calculated and is related to the structural relaxation of the molecule in the excited state.
| Compound Type | Theoretical Method | Investigated Properties | Key Findings | Reference |
| 2-phenyl-1,3,4-thiadiazole derivatives | DFT/TD-DFT | Absorption, Emission, Quantum Yield | Substituent effects on photophysical properties | rsc.org |
| Thienothiophene and Benzothiadiazole Polymers | DFT | Energy Levels, UV-Vis Properties | Good agreement between theoretical and experimental results | bohrium.com |
| α-methyl cinnamic acid derived 1,3,4-thiadiazoles | DFT | HOMO-LUMO gap, UV absorption | Electronegative substituents reduce the energy gap and cause a bathochromic shift. | dergipark.org.tr |
These theoretical approaches provide a framework for the rational design of new this compound-based materials with tailored photophysical properties for specific applications.
Electrochemical Stability Investigations via Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. It provides information about the oxidation and reduction potentials of a molecule, as well as the stability of the resulting redox species.
The electrochemical behavior of various 1,3,4-thiadiazole derivatives has been investigated using cyclic voltammetry. acs.orgnih.gov These studies reveal that the thiadiazole ring can undergo both oxidation and reduction processes, the potentials of which are influenced by the substituents attached to the ring system. acs.org
In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set potential values, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. The presence of peaks in the voltammogram indicates redox events.
For example, studies on symmetrically disubstituted bithiophene derivatives of 1,3,4-thiadiazole have shown that these compounds undergo electrochemical polymerization, leading to the formation of electroactive polymer films. acs.org The cyclic voltammograms of these compounds show irreversible oxidation waves, characteristic of such polymerization processes. acs.org
| Compound Type | Solvent/Electrolyte | Observed Processes | Key Findings | Reference |
| Symmetrically disubstituted bithiophene derivatives of 1,3,4-thiadiazole | CH₂Cl₂/Bu₄NPF₆ | Oxidation, Reduction, Electropolymerization | The nature of the diazole core influences the redox potentials. | acs.org |
| 2-amino-5-mercapto-1,3,4-thiadiazole | Acetic acid buffer/Ethanol | Oxidation | Exhibits an irreversible oxidation peak. | nih.gov |
| 2-mercapto-5-phenylammino-1,3,4-thiadiazole | Aqueous solution | Oxidation, Reduction | Shows an irreversible oxidation process. | nih.gov |
Investigating the electrochemical stability of this compound through cyclic voltammetry would provide valuable data on its electron-donating and -accepting capabilities, which is crucial for its potential application in electronic materials and as a redox-active ligand in coordination chemistry.
Coordination Chemistry and Ligand Applications of 2,2 Bi 1,3,4 Thiadiazole
Chelation Behavior of 2,2'-Bi-1,3,4-thiadiazole Scaffolds
The this compound (btz) scaffold is analogous to the well-studied 2,2'-bipyridine, suggesting it can act as a bidentate chelating ligand. The most probable chelation mode involves the nitrogen atoms at the 3 and 3' positions, which would form a stable five-membered ring with a metal center. The free rotation around the central C-C bond allows the two thiadiazole rings to adopt a syn conformation, which is necessary for chelation.
However, other coordination modes are also possible. The nitrogen atoms at the 4 and 4' positions could also be involved in binding. Furthermore, the sulfur atoms of the thiadiazole rings, with their lone pairs of electrons, could potentially coordinate with metal ions, particularly softer metals. The molecule could also act as a bridging ligand, with each ring coordinating to a different metal center, leading to the formation of polynuclear complexes or coordination polymers. This versatility is a hallmark of ligands containing multiple heteroatoms. Derivatives of 1,3,4-thiadiazole (B1197879) are known to act as bridging ligands, connecting two metal ions via the N atom of the thiadiazole ring and another atom from a substituent group tsijournals.com.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical and often involves polar solvents like ethanol, methanol, or dimethylformamide (DMF) to dissolve both the ligand and the metal salt tsijournals.comresearchgate.net. The reaction mixture is often heated to facilitate the complex formation tsijournals.com.
Characterization of the resulting complexes relies on a suite of analytical techniques:
Elemental Analysis: To determine the empirical formula and confirm the ligand-to-metal stoichiometry.
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the ligand's bonds upon complexation.
NMR Spectroscopy (¹H, ¹³C): To probe the structure of diamagnetic complexes in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, including d-d transitions and charge-transfer bands.
Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes. researchgate.netnih.gov
The this compound scaffold is expected to form stable complexes with a wide range of transition metals due to the favorable N,N'-chelating site.
Cu(II): Copper(II) complexes with various thiadiazole-based ligands have been extensively synthesized. researchgate.netnih.govnih.gov These complexes often exhibit square planar or distorted octahedral geometries. For instance, a Cu(II) complex with 2-benzylmercapto-5-methyl-1,3,4-thiadiazole showed a distorted square planar configuration. researchgate.net
Zn(II): As a d¹⁰ ion, Zn(II) complexes are typically diamagnetic and adopt tetrahedral or octahedral geometries. Complexes with substituted 1,3,4-thiadiazole ligands have been reported to form 1:1 and 2:1 ligand-to-metal ratios. nih.gov
Co(II) & Ni(II): These ions can form complexes with various geometries, including tetrahedral and octahedral, which can be distinguished by their electronic spectra and magnetic moments. researchgate.net For example, a Ni(II) complex with bis(2-amino-1,3,4-thiadiazole) was proposed to have a six-coordinate structure. tsijournals.com
Pd(II) & Pt(IV): Palladium(II) and Platinum(II/IV) are known to form stable square planar complexes. Palladium(II) complexes with ligands containing the 1,3,4-thiadiazole moiety have been synthesized and structurally characterized, often showing the ligand coordinating through nitrogen or sulfur atoms. ajol.inforesearchgate.netrsc.org A mononuclear palladium(II) complex with a dipodal 1,3,4-thiadiazole derivative showed the ligand acting as a bidentate chelator via its endocyclic nitrogen atoms. rsc.org
Au(III): Gold(III) also favors square planar coordination geometry. While less common, complexes with sulfur and nitrogen-containing ligands are known.
A ruthenium(II) complex containing a this compound ligand has been prepared, indicating that this ligand can indeed coordinate to transition metals, acting as an electron-withdrawing ligand that enhances π-back-bonding. canterbury.ac.nz
The stoichiometry and resulting coordination geometry of complexes with this compound depend on several factors, including the metal ion's size, preferred coordination number, and the reaction conditions.
| Metal Ion | Plausible Stoichiometry (Metal:Ligand) | Potential Coordination Geometry |
| Cu(II) | 1:1, 1:2 | Distorted Octahedral, Square Planar researchgate.netsemanticscholar.org |
| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral nih.gov |
| Co(II) | 1:2, 1:3 | Tetrahedral, Octahedral |
| Ni(II) | 1:2, 1:3 | Square Planar, Octahedral tsijournals.com |
| Pd(II) | 1:1, 1:2 | Square Planar rsc.org |
| Pt(IV) | 1:1, 1:2 | Octahedral |
| Au(III) | 1:1, 1:2 | Square Planar |
This table presents potential stoichiometries and geometries based on the general coordination chemistry of the listed ions and related ligands. Specific experimental data for this compound complexes are limited.
For a 1:2 metal-to-ligand ratio with an ion like Ni(II), an octahedral geometry is likely, forming a [Ni(btz)₂]²⁺ species with other ligands like water or anions completing the coordination sphere. For Pd(II), a [Pd(btz)Cl₂] complex would likely adopt a square planar geometry. In Cu(II) complexes, a 2:1 ligand-to-metal ratio is common for structurally similar ligands. nih.gov
Spectroscopic Analysis of Metal-Ligand Interactions in Complexes
Spectroscopic methods are indispensable for elucidating the nature of the interaction between the this compound ligand and the metal center.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for C=N and N-N stretching vibrations within the thiadiazole rings. Upon coordination to a metal ion through the nitrogen atoms, these bands are expected to shift, typically to a lower frequency, which is a strong indication of complex formation. researchgate.net The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. semanticscholar.org
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the nature of the electronic transitions. For d-block metals like Cu(II), Co(II), and Ni(II), weak d-d transition bands can be observed in the visible region. More intense bands are often due to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer transitions. researchgate.net The π-system of the bi-thiadiazole ligand is expected to give rise to intense π→π* transitions in the UV region, which may shift upon complexation.
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Au(III), Pt(IV)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of the protons and carbons near the coordination sites will be affected, providing insight into the binding mode in solution.
| Spectroscopic Technique | Key Observables for Complexation | Inferred Information |
| FT-IR | Shift in ν(C=N) and ν(N-N) bands. New bands in far-IR region. | Confirmation of coordination through nitrogen atoms. Formation of M-N bonds. |
| UV-Vis | d-d transition bands. Charge-transfer (CT) bands. | Coordination geometry. Electronic interaction between metal and ligand. |
| NMR | Change in chemical shifts of ligand protons/carbons. | Ligand binding mode in solution (for diamagnetic complexes). |
Computational Studies on Metal-Ligand Binding Energies and Adsorption Mechanisms
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of this compound complexes at a molecular level. researchcommons.orgbohrium.com
Binding Energies: DFT calculations can be used to determine the binding energy between the this compound ligand and various metal ions. These calculations help in predicting the stability of the complexes and understanding the preference of the ligand for certain metals. For related thiadiazole derivatives, it has been noted that the more negative the adsorption energy of an inhibitor-metal interaction, the better the inhibitor's adsorption onto the metal surface.
Adsorption Mechanisms: When studying the interaction of these complexes with surfaces, for applications like corrosion inhibition or catalysis, computational studies can elucidate the adsorption mechanism. These studies can determine whether the molecule adsorbs physically (physisorption) or chemically (chemisorption) and identify the specific atoms involved in the surface bonding. researchgate.net SERS combined with DFT calculations can provide useful insight into the interaction between the molecule and a metal surface, illustrating the active sites involved in binding. researchgate.net
Electronic Structure: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insight into the electronic properties of the complexes. The energy gap between the HOMO and LUMO can be correlated with the reactivity and stability of the molecule. bohrium.com DFT studies on related thiadiazoles show that the HOMO and LUMO orbitals are often dispersed throughout the entire molecule, with significant contributions from the heteroatoms, which are the likely sites for interaction with metal surfaces. Molecular electrostatic potential (MEP) maps can further identify the nucleophilic (negative potential) and electrophilic (positive potential) regions of the molecule, predicting the sites of metal interaction. bohrium.com
Advanced Materials Science Applications of 2,2 Bi 1,3,4 Thiadiazole
Development of Luminescent Materials and Fluorophores
The inherent photophysical properties of the 2,2'-Bi-1,3,4-thiadiazole core have been exploited in the creation of novel light-emitting materials. By incorporating this unit into larger molecular architectures, researchers can tune the resulting photoluminescence and create materials with tailored optical characteristics.
Derivatives of this compound are known to exhibit strong photoluminescence. For example, thermotropic liquid crystalline compounds based on a central this compound ring emit blue and green fluorescence in the solid state. tandfonline.com The emission properties are highly dependent on the molecular structure and environment. In one study, a derivative, 5,5′-bis(4-tetradecyloxyphenyl)-2,2′-bi-1,3,4-thiadiazole (BTD-14), was found to have a relatively high solid-state fluorescence quantum yield of 33%. rsc.org This efficiency was attributed to the formation of specific molecular arrangements known as J-aggregates and energy transfer from H-aggregates. rsc.org
The quantum yield (Φ), a measure of a fluorophore's efficiency, is significantly influenced by the chemical nature of the heterocyclic core. In studies comparing donor-acceptor molecules with different central rings, the 1,3,4-thiadiazole (B1197879) unit often shows distinct behavior. For instance, a donor-acceptor-donor molecule with a 1,3,4-thiadiazole central unit was reported to have a fluorescence quantum yield of 0.21. acs.org This value is lower than its 1,3,4-oxadiazole (B1194373) (0.42) and 1,2,4-triazole (B32235) (0.59) counterparts, a phenomenon that can be partly explained by the "heavy atom effect" of sulfur, which can promote non-radiative decay pathways. acs.org However, other 1,3,4-thiadiazole-based materials have demonstrated good quantum yields, such as ~0.39 for certain hockey-stick-shaped liquid crystals. acs.org The emission spectra of these materials can also be tuned across a wide range, from 470 nm to 600 nm, by systematically increasing the number of thiadiazole units in the molecular backbone. nih.gov
Photoluminescence Data for Selected Thiadiazole Derivatives
| Compound Type | Emission Color/Wavelength | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 5,5′-bis(aryl)-2,2′-bi-1,3,4-thiadiazole | Blue and Green | Not specified | tandfonline.com |
| 5,5′-bis(4-tetradecyloxyphenyl)-2,2′-bi-1,3,4-thiadiazole (BTD-14) | Blue-green | 0.33 (solid state) | rsc.org |
| 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-thiadiazole | Green (~525 nm) | 0.21 | acs.org |
| Hockey stick-shaped 1,3,4-thiadiazole liquid crystal (CV-4T) | Blue (~445 nm) | ~0.39 | acs.org |
| Bis([2,2'-bithiophen]-5-yl)-substituted Oligothiadiazoles | Tunable (470-600 nm) | Not specified | nih.gov |
A prevalent strategy in modern materials design involves the creation of donor-acceptor (D-A) systems, where an electron-rich (donor) unit is chemically linked to an electron-poor (acceptor) unit. The 1,3,4-thiadiazole ring is a well-established electron-accepting moiety. acs.orgbeilstein-journals.orgnih.gov By symmetrically connecting a central this compound acceptor with donor groups, such as bithiophene units, researchers can create ambipolar compounds with highly tunable properties. nih.govbeilstein-journals.orgnih.gov
This D-A architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which directly influences the material's absorption and emission wavelengths. acs.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be precisely controlled by selecting appropriate donor and acceptor components. nih.gov The introduction of the thiadiazole acceptor unit into oligothiophene systems, for example, can lead to materials with higher ionization potentials compared to the parent oligothiophenes and superior luminescence properties. beilstein-journals.orgnih.gov This molecular engineering approach is crucial for developing "spectrally bespoken materials" for specific optoelectronic applications. beilstein-journals.org
Application in Organic Semiconductors and Optoelectronic Devices (e.g., OLEDs, FETs, Solar Cells)
The tunable electronic properties of this compound-based materials make them prime candidates for use as active components in a variety of organic semiconductor devices.
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound have been identified as promising materials for OLEDs. One such liquid crystalline derivative exhibited an electroluminescence (EL) spectrum with blue emission, marking it as a candidate for organic EL applications. tandfonline.com While research on the exact this compound isomer is specific, the broader class of thiadiazoles has shown great success. For instance, bipolar host materials for phosphorescent OLEDs (PhOLEDs) using the related 1,2,4-thiadiazole (B1232254) isomer have achieved very high maximum external quantum efficiencies of up to 26.1%. acs.org This demonstrates the potential of the thiadiazole core in constructing high-performance light-emitting devices. acs.org
Field-Effect Transistors (FETs): The ordered packing and charge transport capabilities of thiadiazole-containing materials are beneficial for their use in organic field-effect transistors (OFETs). nih.gov The D-A strategy is often employed to enhance performance. While specific mobility values for this compound itself are not broadly reported, related and more complex structures incorporating electron-deficient thiadiazole units have shown excellent results. For example, organic semiconductors based on a benzobis(thiadiazole) (BBT) unit, which contains two fused thiadiazole rings, have been developed as air-stable materials for OFETs, exhibiting high charge carrier mobilities as high as 0.77 cm² V⁻¹ s⁻¹. rsc.org
Organic Solar Cells: In the realm of organic photovoltaics (OPVs), π-conjugated copolymers incorporating a 2,2'-bis(1,3,4-thiadiazole) (BTDz) acceptor unit have been successfully developed. acs.orgresearchgate.net These D-A copolymers can be blended with fullerene acceptors like PC₇₁BM to create the active layer of a bulk-heterojunction solar cell. researchgate.net The performance of these devices can be significantly influenced by the polymer's molecular weight, which affects its self-assembly and film morphology. acs.orgresearchgate.net Optimized devices have demonstrated high power conversion efficiencies (PCE), with one study reporting a PCE of 8.04%. researchgate.net Further research into other 1,3,4-thiadiazole-based wide-bandgap copolymers has pushed efficiencies even higher, realizing a PCE of over 13% in green-solvent-processed nonfullerene organic solar cells. nih.gov
Performance of Thiadiazole-Based Organic Solar Cells
| Polymer System | Device Architecture | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| PBTDzTV:PC₇₁BM | Bulk-Heterojunction | 8.04% | researchgate.net |
| PBDTS-TDZ:ITIC | Nonfullerene, Homotandem | 13.35% | nih.gov |
Corrosion Inhibition Studies and Mechanistic Insights on Metal Surfaces (e.g., Fe(110))
Beyond electronics, thiadiazole derivatives are effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. ajchem-a.comjchemlett.comacs.org Their effectiveness stems from their ability to adsorb onto the metal surface and form a protective barrier against corrosive agents.
Theoretical studies using molecular dynamics simulations have provided detailed insights into how thiadiazole molecules interact with metal surfaces, such as the (110) crystal face of iron (Fe). ajchem-a.comjchemlett.com These simulations show that the inhibitor molecules tend to adsorb on the Fe(110) surface in a nearly flat or parallel orientation. ajchem-a.com This planar adsorption maximizes the contact area and ensures the most effective interaction between the molecule and the metal surface. ajchem-a.com
The strength and nature of this adsorption can be inferred from calculated binding or adsorption energies. The relatively low values of these energies for thiadiazole derivatives on the Fe surface suggest that the process is primarily governed by physical adsorption (physisorption), which involves weaker forces like van der Waals interactions. ajchem-a.comjchemlett.com The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal surface. nih.gov
The exceptional corrosion inhibition performance of thiadiazole compounds is intrinsically linked to the presence of multiple heteroatoms—specifically, nitrogen and sulfur—within their molecular structure. ajchem-a.comacs.org These heteroatoms, along with the π-electrons of the aromatic thiadiazole rings, are the active centers for adsorption. ajchem-a.comacs.org
The mechanism involves the lone pair electrons on the sulfur and nitrogen atoms being donated to the vacant d-orbitals of the iron atoms on the metal surface, forming coordinate bonds. ajchem-a.comnih.gov Fukui indices, which identify reactive sites within a molecule, confirm that the sulfur and nitrogen atoms are indeed the primary locations for such interactions. ajchem-a.comjchemlett.com This electron transfer from the inhibitor to the metal surface results in the formation of a stable, protective film. acs.org This film effectively blocks the active sites on the metal, shielding it from the corrosive environment and significantly slowing the rate of corrosion. acs.org The presence of both nitrogen and sulfur atoms in the thiadiazole ring makes these compounds particularly effective compared to inhibitors containing only one type of heteroatom. acs.org
Table of Compounds Mentioned
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| BTD-14 | 5,5′-bis(4-tetradecyloxyphenyl)-2,2′-bi-1,3,4-thiadiazole |
| - | 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-thiadiazole |
| BTDz | 2,2'-bis(1,3,4-thiadiazole) |
| PBTDzTV | Poly[(E)-1,2-di(3-(2-ethylhexyl)thiophene)vinylene-alt-2,2'-bis(1,3,4-thiadiazole)] |
| PC₇₁BM | Phenyl-C71-butyric acid methyl ester |
| PBDTS-TDZ | Poly[benzo[1,2-b:4,5-b']dithiophene-alt-1,3,4-thiadiazole] derivative |
| ITIC | 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene |
| BBT | Benzobis(thiadiazole) |
Formation of Covalent Organic Frameworks and Coordination Polymers
The rigid, electron-deficient, and N-rich structure of the this compound backbone makes it and its derivatives exceptional building blocks for the construction of advanced porous materials. Its ability to form robust covalent bonds or coordinate with metal centers has led to its use in creating highly ordered Covalent Organic Frameworks (COFs) and diverse Coordination Polymers (CPs). These materials are of significant interest due to their predictable structures and tunable properties for applications in catalysis, adsorption, and optoelectronics.
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. rsc.org The integration of the thiadiazole moiety into COF backbones imparts desirable properties such as high chemical stability and superior electron transport capabilities. nih.gov While the direct use of the parent this compound as a primary monomer is less common, thiadiazole units are incorporated as critical linkages, often through post-synthetic modification or by using functionalized derivatives in condensation reactions.
A notable strategy for creating thiadiazole-linked COFs involves a linkage conversion process. nih.gov This method starts with the synthesis of a more readily formed N-acylhydrazone-linked COF. Subsequently, this precursor COF undergoes a transformation involving thionation, cyclization, and oxidation, often facilitated by a reagent like Lawesson's reagent, to yield a highly stable and crystalline thiadiazole-linked COF. nih.gov This approach not only preserves the porosity and crystallinity of the parent framework but also significantly enhances its chemical stability. The resulting thiadiazole-linked COFs exhibit extended π-conjugation, which lowers the exciton (B1674681) binding energy and promotes electron delocalization across the framework. nih.gov
Another approach involves the direct condensation of thiadiazole-containing monomers. For instance, a thiadiazole-functionalized diamine can be reacted with an aldehyde monomer through a Schiff base condensation to produce a COF with thiadiazole rings decorating the pore walls. researchgate.net These COFs display excellent microporous characteristics and an abundance of nitrogen sites, making them highly effective for applications like CO₂ capture and separation. researchgate.net
Research has demonstrated the potential of thiadiazole-based COFs with donor-acceptor (D-A) structures for photocatalysis. By combining an electron-donating 1,3,4-thiadiazole ring with an electron-accepting quinone unit, researchers have fabricated COFs with robust D-A characteristics. acs.orgnih.gov This design facilitates efficient electron-hole separation through a "push-pull" electronic effect, leading to superior photocatalytic performance in the degradation of emerging environmental contaminants under visible light. acs.orgnih.gov
Table 1: Properties of Representative Thiadiazole-Linked Covalent Organic Frameworks
| COF Name | Monomers/Precursors | Synthesis Strategy | Key Properties | Application | Reference |
| TDA-COF | NAH-COF (N-acylhydrazone-linked COF), Lawesson's reagent | Linkage Conversion | Enhanced chemical stability, extended π-conjugation, decent crystallinity | Photocatalytic H₂ evolution (61.3 mmol g⁻¹ in 5 h) | nih.gov |
| COF-TD1 | 1,3,4-thiadiazole (donor unit), Quinone (acceptor unit) | Solvothermal Condensation | Donor-Acceptor structure, efficient electron-hole separation | Photocatalytic degradation of paracetamol (>98% in 60 min) | acs.orgnih.gov |
| TH-COF-1 | Thiadiazole-functionalized diamine, Aldehyde | Schiff-base Condensation | Microporous, abundant nitrogen sites, high CO₂ uptake and selectivity | CO₂ capture and separation | researchgate.net |
Coordination Polymers (CPs)
Coordination polymers are constructed through the self-assembly of metal ions or clusters with organic bridging ligands. semanticscholar.org Functionalized this compound derivatives, particularly those with pyridyl terminal groups, have proven to be versatile and effective ligands for creating CPs with diverse structures and functionalities. The nitrogen atoms of both the thiadiazole and pyridyl rings act as excellent coordination sites for a wide range of metal centers.
A widely studied ligand is 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) (bpt). This ligand has been successfully used to synthesize a variety of CPs with transition metals such as copper (Cu²⁺) and cadmium (Cd²⁺) under solvothermal conditions. rsc.org The resulting structures can range from one-dimensional (1D) zigzag chains to complex three-dimensional (3D) topological frameworks. For example, a Cu(II) complex with bpt has been shown to form a 3D framework with a spl topology, while another Cu(II) complex formed a 1D chain that further assembled into a 3D supramolecular structure through sulfate (B86663) anion connections. rsc.org
The properties of these CPs are highly dependent on the choice of both the metal ion and the ancillary ligands. Research has highlighted the photocatalytic capabilities of these materials. Specifically, a Cu(II)-bpt polymer demonstrated excellent performance as a photocatalyst for the degradation of organic dyes like methylene (B1212753) blue (MB), methyl violet (MV), and rhodamine B (RhB). rsc.org
Furthermore, the inherent fluorescence of the thiadiazole core can be harnessed to create luminescent CPs. mdpi.com A Cd(II) metal-organic framework constructed with the bpt ligand and pamoic acid exhibited intense blue fluorescent emission. mdpi.com The coordination of the ligand to the metal center can modulate the emission properties, often leading to enhanced quantum yields and shifts in emission wavelength compared to the free ligand. mdpi.com Diorganotin dichlorides have also been used with 2,5-bis(4-pyridyl)-1,3,4-thiadiazole to form coordination polymers where the thiadiazole ligand acts as a bridging spacer, although it does not directly participate in coordination in some cases. researchgate.net
Table 2: Examples of Coordination Polymers Based on a this compound Derivative
| Polymer Formula | Ligand | Metal Ion | Dimensionality | Key Findings/Properties | Reference |
| {[Cu(bpt)₂(H₂O)₂]·2NO₃}n | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) | Cu(II) | 3D | Uninodal 4-connected spl topology; Best photocatalyst among the series for organic dye degradation. | rsc.org |
| {[Cu(bpt)(SO₄)(H₂O)]·H₂O}n | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) | Cu(II) | 1D chain -> 3D supramolecular | 1D zigzag chains connected by sulfate anions to form a 2D network, further assembled into a 3D structure. | rsc.org |
| [Cd(bpt)(SO₄)]n | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) | Cd(II) | 3D | 3,5-connected tfz-d topology with chiral inorganic 2D layers. | rsc.org |
| [Cd₂(pam)₂(bpt)₂(H₂O)]∞ | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt), Pamoic acid (pam²⁻) | Cd(II) | Not specified | Exhibits intense blue fluorescent emission around 465 nm. | mdpi.com |
| [R₂SnCl₂-bpt] CPs | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) | Diorganotin (Sn) | Not specified | Thiadiazole acts as a spacer and does not directly coordinate to the metal center. | researchgate.net |
Mechanistic Investigations of Biological Activities of 2,2 Bi 1,3,4 Thiadiazole and Its Derivatives
Antimicrobial Activity: Mechanistic Principles
The 1,3,4-thiadiazole (B1197879) nucleus is a critical pharmacophore that imparts significant antimicrobial properties to its derivatives. Research has demonstrated that these compounds can combat a wide range of pathogenic microorganisms through various mechanisms of action.
Antibacterial Activity Against Bacterial Strains (e.g., B. subtilis, S. aureus, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa)
Derivatives of 1,3,4-thiadiazole have shown considerable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The core of their antibacterial action often involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds can act as dual inhibitors of DNA gyrase and topoisomerase IV. frontiersin.org These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, cell death. frontiersin.org
For instance, newly synthesized bis-1,3,4-thiadiazole derivatives have demonstrated effective antibacterial activity against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net The activity is often substituent-dependent; for example, a derivative, N⁵,N⁵'-diallyl-[2,2'-bi(1,3,4-thiadiazole)]-5,5'-diamine, showed more potent activity against several strains compared to its N⁵,N⁵'-dimethyl counterpart. researchgate.net Similarly, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have exhibited good activity against S. aureus and B. subtilis, with some also showing inhibitory effects on E. coli. jidc.org Other studies have found that specific 1,3,4-thiadiazole derivatives can inhibit K. pneumoniae and Staphylococcus hominis. nih.gov
The mechanism can also involve interactions with bacterial proteins. Docking studies have supported these findings by modeling the binding of thiadiazole derivatives to enzymes like Kinase ThiM from Klebsiella pneumoniae and proteins from Staphylococcus epidermidis. nih.gov
| Derivative Type | Bacterial Strain(s) Inhibited | Putative Mechanism of Action |
| Bis-1,3,4-thiadiazoles | B. subtilis, S. aureus, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa researchgate.net | Not specified, activity varies with substitution. researchgate.net |
| Thiosemicarbazide (B42300) & 1,3,4-thiadiazole derivatives | Gram-positive bacteria frontiersin.org | Dual inhibition of DNA gyrase and topoisomerase IV. frontiersin.org |
| 2-Amino-1,3,4-thiadiazoles | S. aureus, B. subtilis, E. coli jidc.org | Not specified. |
| Phenylthiosemicarbazide & methoxy (B1213986) cinnamic acid derivatives | K. pneumoniae, S. hominis, S. epidermidis, alpha Streptococcus haemolyticus nih.gov | Inhibition of bacterial enzymes (e.g., Kinase ThiM). nih.gov |
Antifungal Activity Against Fungal Strains (e.g., Candida albicans)
The antifungal action of 1,3,4-thiadiazole derivatives, particularly against pathogenic Candida species, is multifaceted. One of the primary mechanisms involves the disruption of the fungal cell wall integrity. nih.gov A derivative identified as 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) was found to interfere with cell wall biogenesis. nih.gov This interference results in an inability to maintain cell shape, leading to the formation of giant, osmotically sensitive cells that leak protoplasmic content. nih.gov Spectroscopic analysis of C1-treated C. albicans cells revealed weakened interactions between β(1→3) and β(1→6) glucans and significant changes in chitin (B13524) distribution, which are critical components of the fungal cell wall. nih.gov
Another significant antifungal mechanism is the inhibition of ergosterol (B1671047) biosynthesis. semanticscholar.org Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Thiadiazoles, being bioisosteres of azole antifungals, are thought to inhibit the enzyme 14-α-sterol demethylase, a key enzyme in the ergosterol pathway. semanticscholar.orgnih.gov This inhibition disrupts membrane fluidity and function, leading to fungal cell death. For example, derivatives bearing a 2,4-dichlorophenyl moiety have shown potent activity against C. albicans by targeting this pathway. semanticscholar.org
| Derivative | Fungal Strain(s) | Mechanism of Action |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida albicans nih.gov | Disruption of cell wall biogenesis (chitin, β-glucans). nih.gov |
| 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivatives | Candida albicans, C. crusei, C. glabrata semanticscholar.org | Inhibition of ergosterol biosynthesis via 14-α-sterol demethylase. semanticscholar.orgnih.gov |
| 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole analogues | Candida albicans, non-albicans Candida spp. mdpi.com | Not specified, activity linked to lipophilicity. mdpi.com |
Efflux Pump Inhibition Mechanisms in Microorganisms
Bacterial resistance to antibiotics is often mediated by efflux pumps, which actively expel antimicrobial agents from the cell. Certain 1,3,4-thiadiazole derivatives have been identified as efflux pump inhibitors (EPIs), offering a strategy to overcome this resistance. colab.ws These compounds can restore the efficacy of antibiotics that are substrates of these pumps.
In Staphylococcus aureus, the NorA efflux pump is a major contributor to resistance. Thiadiazine derivatives have been shown to inhibit the NorA pump. colab.ws Molecular docking studies suggest these inhibitors occupy the same region in the protein cavity as known inhibitors, interacting with key amino acid residues like Glu222 and Phe140. colab.ws This inhibition leads to a significant reduction in the minimum inhibitory concentration (MIC) of substrates like ethidium (B1194527) bromide. colab.ws
Similar efflux pump inhibiting activities have been observed in Gram-negative bacteria. Studies on multidrug-resistant strains of K. pneumoniae and E. coli have shown that some 1,3,4-thiadiazole derivatives can effectively inhibit their efflux pumps. nih.govmdpi.commdpi.com This activity is crucial for developing combination therapies that can tackle resistant infections.
Synergistic Effects with Conventional Antimicrobial Agents (e.g., Kanamycin)
A significant synergistic antibacterial effect has been observed when 1,3,4-thiadiazole derivatives are used with the aminoglycoside antibiotic kanamycin (B1662678) against S. aureus. nih.govcolab.ws In one study, a thiadiazole derivative with a standalone MIC of 500 μg/mL saw its MIC drop to 125 μg/mL when combined with kanamycin. nih.govcolab.ws Conversely, the MIC of kanamycin was also reduced in the presence of the thiadiazole compounds, indicating a potent synergistic interaction. nih.govsemanticscholar.orgcolab.ws
Synergy is also prominent in antifungal applications. Derivatives such as C1 and NTBD show strong synergistic interactions with Amphotericin B (AmB) against Candida species. acs.orgmdpi.com The mechanism behind this synergy is twofold: it involves the disruption of cell wall integrity by the thiadiazole and the disaggregation of AmB molecules, which enhances the drug's ability to form pores in the fungal membrane. acs.orgmdpi.com
Antioxidant Activity: Radical Scavenging Pathways and Mechanisms
Many 1,3,4-thiadiazole derivatives exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals. The antioxidant potential is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.net
The mechanisms underlying this activity are complex and can depend on the solvent and the specific radical species. For derivatives containing a protocatechuic acid moiety, computational studies suggest that in polar solvents, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is the most probable pathway for scavenging DPPH radicals. In this mechanism, the antioxidant first deprotonates, followed by electron transfer to the radical. In contrast, the Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism is more likely for scavenging the ABTS radical cation.
The antioxidant capacity is highly influenced by the substituents on the thiadiazole ring. For instance, in a study of bis-1,3,4-thiadiazoles, a derivative with allyl groups showed significantly better ABTS radical scavenging activity (IC₅₀ value of 68.93 µg/mL) compared to one with methyl groups, suggesting the allyl group enhances this activity. researchgate.net The presence of a thiol group at the 2-position of the 1,3,4-thiadiazole ring is also considered a key feature for antioxidant potential.
| Derivative Class | Assay(s) Used | Proposed Radical Scavenging Mechanism | Key Findings |
| 1,3,4-Thiadiazole amides with protocatechuic acid moiety | DPPH, ABTS | SPLET (for DPPH), SET-PT (for ABTS) | Showed higher scavenging potential than ascorbic acid and NDGA. |
| Bis-1,3,4-thiadiazoles | ABTS researchgate.net | Not specified | Allyl-substituted derivative was more active than the methyl-substituted one. researchgate.net |
| 5-Substituted-1,3,4-thiadiazole-2-thiols | DPPH, ABTS | Not specified | Thiol group at position 2 is a key feature for activity. |
| 1,3,4-Thiadiazole linked 4-thiazolidinones | DPPH | Hydrogen/electron donating capacity | Some derivatives showed IC₅₀ values comparable to or better than standard ascorbic acid. |
Enzyme Inhibition Studies: Mechanisms of Action
The structural versatility of 1,3,4-thiadiazole derivatives allows them to interact with and inhibit a variety of enzymes, making them promising candidates for treating a range of diseases.
One of the most studied targets is monoamine oxidase (MAO), a flavoenzyme involved in the metabolism of neurotransmitters. Certain 1,3,4-thiadiazole derivatives have been identified as potent and selective inhibitors of MAO-A. Kinetic studies have revealed that the inhibition is reversible and competitive, meaning the inhibitor competes with the natural substrate for binding to the enzyme's active site.
Other enzymes are also targeted by this class of compounds. They have been investigated as inhibitors of:
Carbonic Anhydrase (CA): These derivatives can bind to the zinc ion in the active site of CA, inhibiting its enzymatic activity.
Lipoxygenase: By binding to the active site, they can prevent the binding of the arachidonic acid substrate, thereby reducing the production of inflammatory leukotrienes.
DNA Polymerases and Topoisomerases: By binding to the active sites of these enzymes, they can disrupt DNA replication, a mechanism relevant to their anticancer activity.
Extracellular signal-regulated kinase (ERK) pathway: One 2-amino-1,3,4-thiadiazole derivative, FABT, was found to inhibit the activation of the ERK1/2 pathway, which is crucial for cell proliferation, and induce cell cycle arrest in lung carcinoma cells.
However, it is important to note that some thiadiazole scaffolds can exhibit non-specific reactivity. For example, some 1,2,4-thiadiazoles have been shown to act as sulfhydryl-scavenging agents, which can lead to non-specific enzymatic inhibition by reacting with cysteine residues in proteins.
Inhibition of Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1)
Derivatives of 2-phenyl-1,3,4-thiadiazole have been designed and synthesized based on known SHP1 inhibitors. rsc.org SHP1 is recognized as a key node in oncogenic cell-signaling pathways. rsc.org Theoretical and experimental studies have been conducted to investigate the photophysical properties and inhibitory activities of these derivatives against SHP1. rsc.org
One particular derivative, PT10, demonstrated a significant quantum yield, which was attributed to its minimal geometric relaxation and reorganization energy in the excited state. rsc.org This compound also exhibited selective fluorescence in response to SHP1 activity. rsc.org These findings suggest the potential for developing 2-phenyl-1,3,4-thiadiazole derivatives as fluorescent probes for visualizing and inhibiting SHP1 activity, which could aid in the diagnosis and treatment of related diseases. rsc.org
In contrast, a separate study on 1,3,4-thiadiazole derivatives as allosteric inhibitors of the homologous protein SHP2 found that many of these compounds showed high selectivity for SHP2 over SHP1. researchgate.netnih.gov For example, compound YF704 displayed potent inhibition of SHP2 with an IC50 value of 0.25 ± 0.02 μM, while showing almost no activity against SHP1. researchgate.netnih.gov This highlights the potential for designing selective inhibitors for these closely related phosphatases by modifying the 1,3,4-thiadiazole scaffold. researchgate.netnih.gov
Dual Inhibition of Cyclooxygenase (COX-2) and Lipooxygenase (15-LOX) Pathways
A promising strategy for managing inflammatory disorders involves the dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipooxygenase (15-LOX), which can minimize the side effects associated with traditional anti-inflammatory drugs. nih.gov To this end, researchers have synthesized and evaluated a series of 1,3,4-thiadiazole-thiazolidinone hybrids as dual inhibitors of these enzymes. nih.gov
The design of these hybrids was based on merging pharmacophores known for their anti-inflammatory properties. nih.gov The synthetic process involved the creation of 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine, which was then chloroacetylated and cyclized to form a key 4-thiazolidinone (B1220212) intermediate. nih.gov Subsequent Knovenagel condensation with various aldehydes yielded the final hybrid compounds. nih.gov
In vitro assays revealed that several of these hybrids exhibited potent and selective inhibition of COX-2, with some compounds also demonstrating simultaneous inhibition of 15-LOX. nih.gov For instance, the most promising compound, 6l, inhibited the COX-2 enzyme at a nanomolar concentration (IC50 = 70 nM) with a high selectivity index (SI = 220), and also inhibited 15-LOX with an IC50 of 11 µM. nih.gov These results are comparable to the standard drugs celecoxib (B62257) (COX-2 IC50 = 49 nM, SI = 308) and zileuton (B1683628) (15-LOX IC50 = 15 µM). nih.gov
Further studies on similar 1,3,4-thiadiazole-thiazolidinone hybrids explored the impact of substituents at the 5th position of the thiazolidinone ring. researchgate.netnih.gov It was found that binding to 15-LOX is favored by smaller substituents, whereas COX-2 binding is enhanced by bulkier substituents. researchgate.netnih.gov This provides valuable insight for designing dual inhibitors with balanced activity against both enzymes. researchgate.netnih.gov
Mechanisms of Carbonic Anhydrase Inhibition
Derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) are potent inhibitors of carbonic anhydrase (CA), a zinc-containing enzyme. nih.gov These compounds have shown inhibitory constants in the nanomolar range against isozymes II and IV. nih.gov The mechanism of action is thought to involve the inhibition of various CA isozymes, particularly those found in tumor cell membranes like CA IX, CA XII, and CA XIV. nih.gov This inhibition can lead to the acidification of the intracellular environment and potentially uncouple mitochondria, contributing to their antitumor effects. nih.gov
The 1,3,4-thiadiazole scaffold is considered a bioisostere of pyrimidine (B1678525), a core structure in nucleic acids, which may contribute to its ability to interfere with cellular processes. mdpi.com The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to cross cell membranes and interact with their biological targets. mdpi.com
A study on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives revealed selective inhibition of tumor-associated CA isoforms. mdpi.com One compound, in particular, showed significant inhibitory activity against hCA IX and hCA XII, with IC50 values of 0.477 ± 0.03 and 1.933 ± 0.11 μM, respectively. mdpi.com It was less effective against the cytosolic isoforms hCA I and hCA II, indicating a degree of selectivity. mdpi.com
The inhibitory effects of 2-substituted 1,3,4-thiadiazole-5-sulfonamides on carbonic anhydrase II have also been correlated with their physiological effects. nih.gov The potency of these compounds in inhibiting CA II was found to be proportional to their ability to decrease the transepithelial potential difference in the isolated rabbit ciliary body and to lower intraocular pressure in living rabbits. nih.gov
Exploration of Tyrosine Kinase Inhibition Potential
The 1,3,4-thiadiazole scaffold has been identified as a promising framework for the development of tyrosine kinase inhibitors. iscience.innih.gov These enzymes play a crucial role in cell signaling and are often dysregulated in cancer. iscience.in
One area of focus has been the inhibition of Abl tyrosine kinase. A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were discovered to be potent inhibitors of this enzyme. nih.gov Molecular docking simulations helped to rationalize the structure-activity relationships of these compounds. nih.gov The most active compound from this series also demonstrated inhibitory activity against both imatinib-sensitive and imatinib-resistant leukemia cells. nih.gov
Another important target is the c-Met kinase. A series of nih.govnih.govarjonline.orgtriazolo[3,4-b] researchgate.netnih.govarjonline.orgthiadiazole derivatives were designed and synthesized as c-Met inhibitors. nih.gov Many of these compounds showed potent activity against both the c-Met kinase and cancer cell growth. The most promising compound, 7d, had an IC50 of 2.02 nM against c-Met kinase and 88 nM against the MKN45 cell line. nih.gov Importantly, this compound was highly selective for c-Met over 16 other tyrosine kinases. nih.gov
The 1,3,4-thiadiazole moiety has also been incorporated into hybrids designed to target VEGFR-2, another receptor tyrosine kinase. mdpi.commdpi.com In silico screening and molecular dynamics simulations have suggested that the 1,3,4-thiadiazole group plays a key role in the binding and stability of these compounds within the VEGFR-2 active site. mdpi.com
DNA Binding Interactions: Mechanistic Characterization
The ability of 1,3,4-thiadiazole derivatives to interact with DNA is a key aspect of their biological activity. mdpi.com This interaction is often attributed to the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a fundamental component of nucleic acids. mdpi.com This bioisosteric relationship suggests that these compounds may interfere with DNA replication and other DNA-dependent cellular processes. mdpi.com
Studies investigating the interaction between newly synthesized 1,3,4-thiadiazole derivatives and calf thymus DNA (CT-DNA) have been conducted using UV-vis spectroscopy. nih.govresearchgate.netbue.edu.egnih.gov These studies aim to elucidate the mechanism of interaction between these molecules and nucleic acids in a physiological buffer. nih.govresearchgate.netbue.edu.egnih.gov
Furthermore, the development of 1,3,4-thiadiazole derivatives as topoisomerase II (topo II) inhibitors highlights another facet of their DNA interaction. acs.org Some of these compounds have been identified as topo II poisons, while others act as catalytic inhibitors. acs.org The specific mechanism depends on the substituents on the 1,3,4-thiadiazole core. For instance, compounds with electron-withdrawing groups on the 5-phenyl ring tend to act as topo II poisons, while those with electron-donating groups behave as catalytic inhibitors. acs.org
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 2,2'-Bi-1,3,4-thiadiazole derivatives influences their biological activity and for guiding the design of more potent and selective compounds.
In the context of anticonvulsant activity, SAR studies of 1,3,4-thiadiazole derivatives have revealed several key insights. arjonline.org For example, the introduction of an aromatic substituent at the 2-position of the thiadiazole ring, combined with an alkyl group on the hydrazine (B178648) moiety, has led to potent anticonvulsant compounds. arjonline.org Conversely, replacing a 2-phenyl group with a 4-phenyl group resulted in a complete loss of activity. arjonline.org Alkylation of the side-chain nitrogen atom was also found to produce potent compounds, while aryl substitution or lengthening the chain decreased activity. arjonline.org
For topoisomerase II inhibitors, SAR exploration has shown that a 2,5-disubstituted 1,3,4-thiadiazole skeleton is an attractive structural motif. acs.org The presence of a 5-phenyl motif on the thiadiazole core is essential for potent antitumor activity. acs.org The electronic properties of the substituents on this phenyl ring are also critical; electron-withdrawing groups tend to lead to topo II poisons, whereas electron-donating groups result in catalytic inhibitors. acs.org
In the development of anti-Helicobacter pylori agents, SAR studies of 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives have shown that the type of nitroaryl group at the C-5 position and the alkylthio side chain at the C-2 position both significantly influence inhibitory activity. brieflands.com Specifically, 5-nitrofuran and 5-nitroimidazole moieties at the C-5 position were found to be preferable. brieflands.com
The biological properties of 1,3,4-thiadiazole derivatives are often attributed to the role of the thiadiazole ring as a bioisostere of pyrimidine. mdpi.com This structural similarity allows these compounds to interfere with DNA replication processes. mdpi.com The mesoionic nature of the 1,3,4-thiadiazole ring also enhances the ability of these compounds to cross cellular membranes and bind to biological targets. mdpi.com
Future Directions and Emerging Research Avenues for 2,2 Bi 1,3,4 Thiadiazole
Advanced Synthetic Strategies for Complex Architectures and Multifunctional Derivatives
The future synthesis of 2,2'-bi-1,3,4-thiadiazole derivatives will likely move beyond simple structures to more complex and multifunctional architectures. While classical methods involving the cyclization of precursors like thiosemicarbazides are foundational, advanced strategies are needed to create sophisticated molecules with tailored properties. researchgate.netsbq.org.br
Future synthetic explorations could include:
Diversity-Oriented Synthesis: Developing combinatorial approaches to generate large libraries of this compound derivatives with diverse substituents at the 5 and 5' positions. This would facilitate the rapid screening for various biological activities and material properties.
Post-Synthetic Modification: Utilizing the reactivity of the bithiadiazole core or its substituents to introduce new functional groups. This allows for the late-stage diversification of a common intermediate, enabling the creation of complex molecules that are not easily accessible through direct synthesis.
Polymer and Macrocycle Synthesis: Using this compound as a rigid, symmetrical building block for the construction of novel polymers, coordination polymers, and macrocycles. These materials could exhibit interesting electronic, optical, or host-guest properties. For instance, the near-planar structure of derivatives like this compound-5,5'-diamine suggests potential for creating ordered materials through π–π stacking interactions. nih.gov
| Synthetic Strategy | Description | Potential Outcome |
|---|---|---|
| Combinatorial Chemistry | Parallel synthesis of a large number of different but structurally related molecules. | Libraries of 5,5'-disubstituted bithi-adiazoles for high-throughput screening. |
| Click Chemistry | Employing reactions like copper-catalyzed azide-alkyne cycloaddition to link functional units to the bithi-adiazole core. | Multifunctional derivatives with enhanced properties (e.g., solubility, targeting). |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates and improve yields. | More efficient and environmentally friendly synthesis of complex derivatives. |
Interdisciplinary Approaches in Materials Science and Biomedical Research
The unique structure of this compound makes it a compelling candidate for interdisciplinary research, bridging materials science and biomedicine. The electron-deficient nature of the 1,3,4-thiadiazole (B1197879) ring, combined with the extended conjugation in the bithi-adiazole system, suggests potential applications in electronics and optics. mdpi.com
In materials science , future research could focus on:
Organic Electronics: Investigating derivatives as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), where electron-transporting materials are crucial.
Corrosion Inhibitors: Building upon the known anti-corrosive properties of some thiadiazole derivatives, the bidentate nature of this compound could offer enhanced surface protection for metals. nih.gov
Ligand Design: The symmetrical arrangement of nitrogen and sulfur atoms makes it an excellent candidate for a bidentate or tetradentate ligand in coordination chemistry, leading to the formation of novel metal-organic frameworks (MOFs) or coordination complexes with catalytic or magnetic properties.
In biomedical research , the scaffold holds promise due to the broad spectrum of biological activities reported for 1,3,4-thiadiazole derivatives, including antimicrobial, anticancer, and antiviral properties. mdpi.commdpi.comnih.gov Future avenues include:
Drug Discovery: Designing and synthesizing derivatives as potential therapeutic agents. The dimeric structure allows for the possibility of bivalent interactions with biological targets, which could lead to enhanced potency and selectivity.
Bioisosteric Replacement: Using the this compound unit as a bioisostere for other bicyclic aromatic systems in known drugs to improve pharmacokinetic profiles.
Antimicrobial Agents: Exploring derivatives to combat drug-resistant bacteria and fungi, a significant global health challenge. nih.gov
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Organic Semiconductors | Electron-deficient aromatic system suitable for electron transport. |
| Materials Science | Coordination Chemistry | Symmetrical arrangement of heteroatoms for metal chelation. |
| Biomedical Research | Anticancer Agents | Potential to inhibit key enzymes like IMP dehydrogenase or kinases. nih.govnih.gov |
| Biomedical Research | Antiviral Agents | The thiadiazole ring is a known pharmacophore in antiviral drug design. mdpi.com |
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation will be crucial for accelerating research on this compound. In silico methods can provide valuable insights into molecular properties, reaction mechanisms, and biological interactions, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing. researchgate.net
Future research should increasingly integrate:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives. This can help in understanding the structure-property relationships.
Molecular Docking and Dynamics: Screening virtual libraries of this compound derivatives against biological targets to identify promising candidates for drug development. These simulations can predict binding affinities and modes of interaction. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of derivatives with their observed biological activity or material properties. These models can then be used to predict the performance of yet-to-be-synthesized compounds. researchgate.net
The experimental validation of these computational predictions is paramount. This involves the synthesis of the most promising candidates and their evaluation using appropriate analytical and biological assays, creating a feedback loop that refines the computational models.
Exploration of Novel Mechanistic Pathways in Various Applications
A fundamental understanding of the mechanism of action is key to the rational design of new this compound-based molecules for specific applications. While the mechanisms of some 1,3,4-thiadiazole derivatives are known, the unique dimeric structure of the this compound scaffold may lead to novel mechanistic pathways.
Future mechanistic studies could investigate:
Enzyme Inhibition: Identifying the specific molecular targets of bioactive this compound derivatives. For example, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives are known to inhibit enzymes like inosine (B1671953) monophosphate (IMP) dehydrogenase, a target in cancer and antiviral therapy. nih.govnih.gov Research could explore whether bithi-adiazole derivatives act on similar or different targets, and whether their bivalent nature allows for simultaneous binding to multiple sites on a target protein.
Cellular Pathways: In the context of cancer research, studies could elucidate how these compounds affect cell cycle progression, induce apoptosis, or interfere with signaling pathways. nih.gov
Material Properties: For applications in materials science, it is essential to understand how the molecular structure and packing of this compound derivatives influence their electronic and optical properties. This includes studying charge transport mechanisms and energy transfer processes.
By focusing on these emerging research avenues, the scientific community can harness the full potential of the this compound scaffold, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2'-Bi-1,3,4-thiadiazole derivatives?
- Methodology : Thioacylhydrazines and ethyl orthoesters (e.g., ethyl orthoformate or orthoacetate) are key intermediates. For example, heating thiobenzoylhydrazine with ethyl orthoformate yields 2-phenyl-1,3,4-thiadiazole derivatives. Adjusting substituents on the orthoester allows modulation of the final product’s substituents .
- Experimental Design : Reaction conditions (temperature, solvent polarity) must be optimized to prevent side reactions. Purity is verified via HPLC or TLC, followed by recrystallization.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the crystal structure of This compound-5,5'-diamine tetrahydrate was resolved in a monoclinic system (space group C2/c) with lattice parameters a = 19.977 Å, b = 6.678 Å, and c = 9.328 Å .
- Complementary Techniques : FT-IR for functional group analysis, H/C NMR for substituent assignment, and mass spectrometry for molecular weight confirmation.
Q. What spectroscopic methods are used to characterize 1,3,4-thiadiazole-based compounds?
- Methodology :
- UV-Vis : To study electronic transitions influenced by the thiadiazole ring’s π-conjugation .
- Fluorescence Spectroscopy : For derivatives with extended conjugation (e.g., pyrazole-thiadiazole hybrids), emission spectra reveal potential applications in optoelectronics .
- Cyclic Voltammetry : To evaluate redox behavior, particularly for metal complexes involving thiadiazole ligands .
Advanced Research Questions
Q. How do substituents influence the thermodynamic stability of this compound derivatives?
- Methodology : Combustion calorimetry measures enthalpy of formation (). For instance, 2-amino-5-methyl-1,3,4-thiadiazole exhibits higher stability than its ethyl-substituted analog due to reduced steric strain .
- Computational Validation : Density Functional Theory (DFT) calculates Gibbs free energy () and compares it with experimental data to resolve discrepancies .
Q. What strategies address contradictions in biological activity data for thiadiazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) clarifies mechanisms. For example, 5-trifluoromethyl substitution enhances anticancer activity by modulating electron density .
- Dose-Response Assays : IC values for antiproliferative effects are compared across cell lines (e.g., MCF-7 vs. HeLa) to rule out cell-specific artifacts .
Q. How are this compound-based metal complexes designed for catalytic or electronic applications?
- Methodology :
- Ligand Design : Thiadiazole’s sulfur and nitrogen atoms act as chelation sites. For example, [Ru(bipy)(dbtd)][PF] (dbtd = 5,5'-dimethyl-2,2'-bi-1,3,4-thiadiazole) exhibits strong π-accepting properties, enhancing luminescence .
- Electrochemical Tuning : Cyclic voltammetry of Co(II)/Zn(II) complexes reveals redox potentials influenced by ligand geometry .
Q. What challenges arise in synthesizing functionalized 1,3,4-thiadiazoles with complex substituents?
- Methodology :
- Protection-Deprotection Strategies : For sensitive functional groups (e.g., -OH or -NH), tert-butoxycarbonyl (Boc) protection prevents unwanted side reactions .
- One-Pot Reactions : Simplify multi-step syntheses. For example, coupling hydrazonoyl halides with alkyl carbothioates in a single step reduces purification steps .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
